molecular formula C11H22ClNO2 B13491649 Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride

Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride

Cat. No.: B13491649
M. Wt: 235.75 g/mol
InChI Key: HWCRGULBIBKDJN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride is an organic compound with a complex structure It is a hydrochloride salt form of ethyl 2-amino-4-cyclopentylbutanoate, which is a derivative of butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopentylbutanoate hydrochloride typically involves multiple steps. One common method is the alkylation of an enolate ion derived from ethyl acetoacetate with a suitable alkyl halide, followed by amination and cyclization reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Ketones, aldehydes, and alcohols.

Scientific Research Applications

Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopentylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-cyclohexylbutanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Ethyl 2-amino-4-phenylbutanoate: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

ethyl 2-amino-4-cyclopentylbutanoate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-7-9-5-3-4-6-9;/h9-10H,2-8,12H2,1H3;1H

InChI Key

HWCRGULBIBKDJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CCCC1)N.Cl

Origin of Product

United States

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